N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide
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Overview
Description
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and organic synthesis. This compound features a benzyl group, an isothiazolidinone ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the isothiazolidinone ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of different alkyl or aryl groups at the benzyl or ethyl positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: Its unique properties make it suitable for the creation of advanced materials with specific functionalities.
Organic Synthesis: It serves as a reagent or intermediate in the synthesis of complex organic molecules.
Mechanism of Action
When compared to similar compounds, N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulfonamides or isothiazolidinones, but the presence of both benzyl and ethyl groups in this compound provides additional versatility and reactivity.
Comparison with Similar Compounds
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
N-ethyl-2-methylbenzenesulfonamide
Other isothiazolidinone derivatives
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-20(14-16-7-5-4-6-8-16)28(25,26)18-13-17(10-9-15(18)2)21-19(22)11-12-27(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNTXFMVUTVFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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